![molecular formula C20H24N2O5 B5539295 N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5539295.png)

N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the creation of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions. These compounds are typically synthesized for their potential as opioid kappa agonists. The synthesis process often involves the introduction of different alkyl and aryl substituents, highlighting the compound's versatile nature (Barlow et al., 1991).

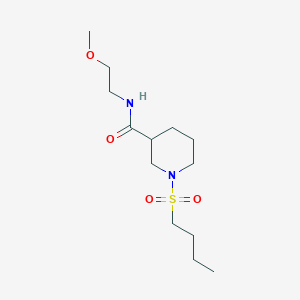

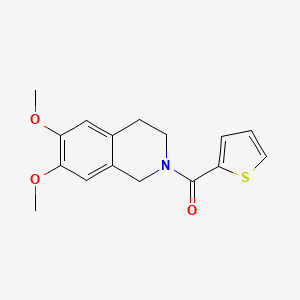

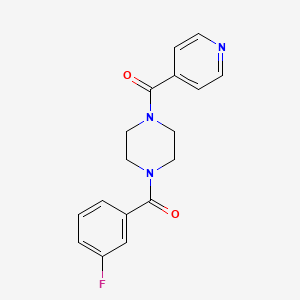

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a pyrrolidinyl moiety and various substituents that influence their biological activity. The presence of methoxymethyl and methoxyphenyl groups in the compound suggests a complex molecular structure conducive to interaction with biological receptors. Structural studies on similar compounds, such as 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, demonstrate intricate molecular configurations (Pedroso et al., 2020).

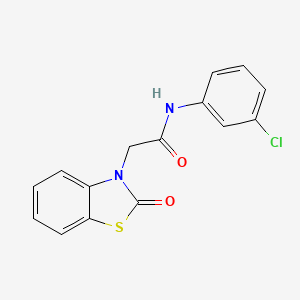

Chemical Reactions and Properties

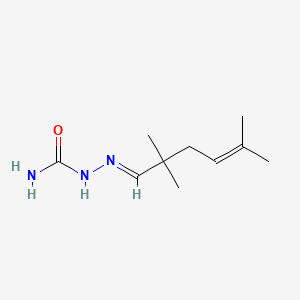

These compounds often exhibit reactions typical of acetamides, such as interactions with primary amines and heterocyclic amines, leading to the formation of Schiff bases and other derivatives. Their chemical reactivity is a key aspect of their potential as biological agents (Farouk et al., 2021).

Physical Properties Analysis

The physical properties of these compounds depend significantly on their molecular structure. Factors such as molecular weight, melting point, solubility, and crystalline structure are essential for understanding their behavior in biological systems. The crystalline structure, in particular, can influence the compound's stability and solubility (Sharma et al., 2018).

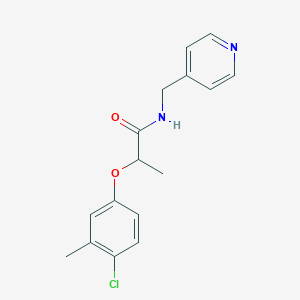

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are crucial for the compound's potential biological activity. For instance, the presence of an acetamide group can influence the compound's reactivity with nucleophiles and electrophiles, impacting its biological interactions (Menciu et al., 1999).

Scientific Research Applications

Green Synthesis

A novel Pd/C catalyst was developed for the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes. This catalyst showed high activity, selectivity, and stability, representing an environmentally friendly alternative to traditional reduction methods (Zhang Qun-feng, 2008).

β-Lactam Antibiotics Production

Research on the practical synthesis of key intermediates for β-lactam antibiotics production has been conducted, highlighting the significance of N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide derivatives in pharmaceutical manufacturing (G. Cainelli*, P. Galletti, Daria Giacomini, 1998).

Enzyme Inhibitory Activities

The compound was involved in the synthesis of N-substituted acetamides evaluated for their inhibitory potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These studies contribute to the development of compounds with therapeutic potential in treating diseases associated with these enzymes (N. Virk et al., 2018).

Comparative Metabolism Studies

Comparative studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes included derivatives similar to N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide. These studies offer insights into the metabolic pathways and potential toxicological impacts of these compounds (S. Coleman et al., 2000).

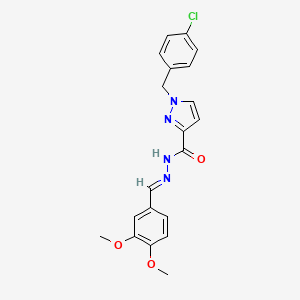

Anticancer Activity

Modifications of the acetamide group in similar compounds to improve anticancer effects and reduce toxicity highlight the therapeutic potential of N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide derivatives. These modifications aimed at potent PI3K inhibitors indicate a pathway for developing effective anticancer agents with lower adverse effects (Xiao-meng Wang et al., 2015).

properties

IUPAC Name |

N-[(3S,4R)-1-[5-(methoxymethyl)furan-2-carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5/c1-13(23)21-18-11-22(20(24)19-9-8-16(27-19)12-25-2)10-17(18)14-4-6-15(26-3)7-5-14/h4-9,17-18H,10-12H2,1-3H3,(H,21,23)/t17-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYICKRRLUIKNIA-ZWKOTPCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CN(CC1C2=CC=C(C=C2)OC)C(=O)C3=CC=C(O3)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)OC)C(=O)C3=CC=C(O3)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-chlorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-pyrimidinamine hydrochloride](/img/structure/B5539214.png)

![1-(4-fluoro-2-methylphenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5539253.png)

![2-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]phenyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5539273.png)

![2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)

![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)

![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)

![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)